(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane
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Overview
Description
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a bicyclic azabicycloheptane structure, which imparts unique chemical and physical properties. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[41One common method is the copper-catalyzed intermolecular cyanotrifluoromethylation of alkenes, which provides a straightforward way to synthesize various trifluoromethyl-containing compounds . This method involves the use of copper catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods for the synthesis of fluorine-containing compounds is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, visible-light-driven photoredox catalysis has been employed for trifluoromethylation reactions, utilizing photoredox catalysts such as ruthenium and iridium complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, radical trifluoromethylation can lead to the formation of trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .
Scientific Research Applications
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor.
α-Trifluoromethylstyrenes: Versatile synthetic intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane is unique due to its bicyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds.
Properties
Molecular Formula |
C7H10F3N |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-11-3-5(4)6/h4-6,11H,1-3H2/t4-,5+,6+/m1/s1 |
InChI Key |
NDMYUCOTFFEXFA-SRQIZXRXSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1[C@@H]2C(F)(F)F |
Canonical SMILES |
C1CNCC2C1C2C(F)(F)F |
Origin of Product |
United States |
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